

1-Amino-4-methylpiperazine derivatives and analogs

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Compound of Interest

Compound Name: 1-Amino-4-methylpiperazine

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An In-Depth Technical Guide to **1-Amino-4-methylpiperazine** Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

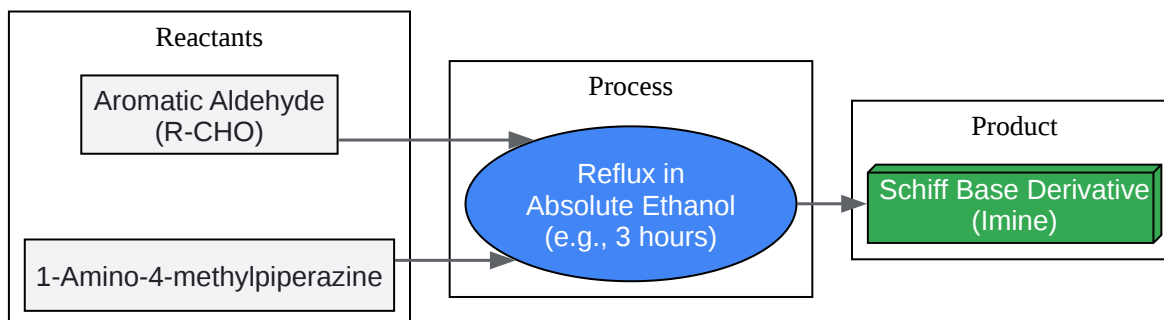
The **1-amino-4-methylpiperazine** scaffold is a cornerstone in modern medicinal chemistry, serving as a vital intermediate in the synthesis of numerous biologically active compounds.[1][2] Its unique structural and physicochemical properties make it a "privileged scaffold," frequently incorporated into drug candidates across various therapeutic areas, including oncology and infectious diseases.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **1-amino-4-methylpiperazine** derivatives, with a focus on their potential as anticancer agents. It includes detailed experimental methodologies, quantitative biological data, and visualizations of key synthetic and signaling pathways to support researchers in the field of drug development.

Synthesis of 1-Amino-4-methylpiperazine Derivatives

The primary amino group of **1-amino-4-methylpiperazine** serves as a versatile handle for synthetic modification, most commonly through condensation reactions with aldehydes and ketones to form stable Schiff bases (imines).[1][3] This reaction is typically straightforward, high-yielding, and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

A prevalent synthetic route involves the refluxing of **1-amino-4-methylpiperazine** with various aromatic aldehydes in an alcohol solvent, such as ethanol.[1][4] This one-step process often proceeds efficiently without the need for a catalyst.[1]

Mandatory Visualization 1: Synthetic Workflow



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General workflow for the synthesis of Schiff base derivatives.

Quantitative Synthesis Data

The synthesis of Schiff bases from **1-amino-4-methylpiperazine** and various aromatic aldehydes has been reported with moderate to excellent yields. The following table summarizes representative data.[1]

Compound ID	Aromatic Aldehyde Precursor	Yield (%)	Melting Point (°C)
3	3-Nitrobenzaldehyde	88%	105
5	4-Fluorobenzaldehyde	62%	77-78
7	3,4,5-Trimethoxybenzaldehyde	81%	141-142
9	3,4-Dichlorobenzaldehyde	70%	63-64

Table 1: Synthesis yields and melting points of selected Schiff base derivatives of **1-amino-4-methylpiperazine**. Data sourced from Ay, 2016.[1]

Biological Activity and Therapeutic Potential

Piperazine-containing molecules are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][5][6] Recent research has focused on developing N-methylpiperazine analogs as potent anticancer agents, with some compounds demonstrating significant cytotoxicity against various human cancer cell lines.[6]

Anticancer Activity

A study by Singh et al. (2024) explored a series of N-methylpiperazine derivatives, structurally related to **1-amino-4-methylpiperazine** analogs, for their anticancer potential.[6] The compounds were evaluated against lung (A-549), colon (HCT-116), and pancreatic (MIAPaCa-2) cancer cell lines. Several derivatives exhibited potent cytotoxic activity, with IC₅₀ values in the low micromolar range, in some cases surpassing the standard chemotherapeutic agent, gefitinib.[5][6]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) values for the most active compounds from the study are presented below.[6]

Compound ID	A-549 (Lung) IC ₅₀ (μM)	HCT-116 (Colon) IC ₅₀ (μM)	MIAPaCa-2 (Pancreatic) IC ₅₀ (μM)
A-6	7.74	12.36	35.14
A-11	5.71	4.26	31.36
A-12	13.16	11.25	45.24
Gefitinib	16.56	10.51	49.50

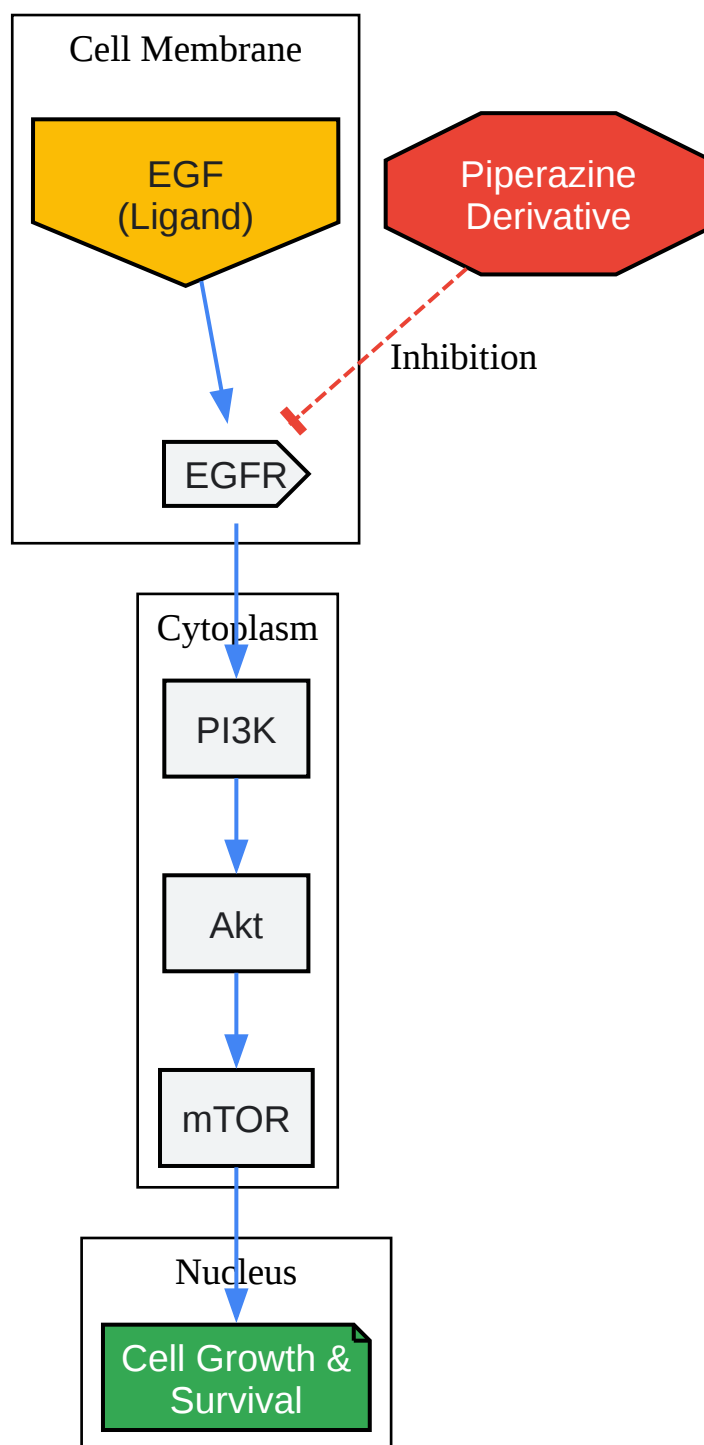
Table 2: In vitro anticancer activity (IC₅₀) of lead N-methylpiperazine derivatives compared to the standard drug Gefitinib. Data sourced from Singh et al., 2024.[\[5\]](#)[\[6\]](#)

Mechanism of Action: Kinase Inhibition

The anticancer activity of many piperazine derivatives is attributed to their ability to function as kinase inhibitors.[\[7\]](#) The study on N-methylpiperazine analogs suggested that their cytotoxic effects may be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell proliferation and survival.[\[6\]](#)

EGFR activation triggers several downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is critical for promoting cell growth, proliferation, and survival, and is often dysregulated in cancer.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) By blocking EGFR, these inhibitors can effectively shut down this pro-survival signaling, leading to apoptosis in cancer cells.

Mandatory Visualization 2: Signaling Pathway



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Inhibition of the EGFR-PI3K-Akt-mTOR signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of Schiff base derivatives and the evaluation of anticancer cytotoxicity, as cited in the supporting literature.

Protocol: Synthesis of Schiff Base Derivatives[1]

This protocol describes the general method for synthesizing Schiff bases from **1-amino-4-methylpiperazine** and an aromatic aldehyde.

- **Dissolution:** Dissolve the aromatic aldehyde derivative (1 equivalent) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Amine:** To the stirred solution, slowly add **1-amino-4-methylpiperazine** (1.25 equivalents, density = 0.957 g/mL).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Isolation:** After completion, cool the mixture to room temperature. A precipitate will form.
- **Purification:** Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.
- **Recrystallization:** Further purify the product by recrystallizing from ethanol to yield the final Schiff base derivative.
- **Characterization:** Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, ¹³C-NMR, and LC-MS analysis.[1]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)[7][11][12][13]

This colorimetric assay measures cell metabolic activity to determine the cytotoxic potential of test compounds.

- **Cell Seeding:** Seed human cancer cells (e.g., A-549, HCT-116) into a 96-well microplate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

- **Compound Treatment:** Prepare serial dilutions of the test compounds (e.g., 1 μ M to 50 μ M) in culture medium.^[6] Remove the overnight medium from the cells and replace it with 100 μ L of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like gefitinib).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.^[11]
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution (5 mg/mL in sterile PBS) to each well.^[12] Incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.^{[7][12]}
- **Solubilization:** Carefully remove the medium from each well. Add 100-150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.^{[7][13]}
- **Absorbance Measurement:** Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.^[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).^[7]

Conclusion and Future Outlook

Derivatives and analogs of **1-amino-4-methylpiperazine** represent a promising and versatile class of compounds for drug discovery. The straightforward and efficient synthesis of Schiff bases allows for rapid generation of diverse chemical libraries for screening. Quantitative data clearly demonstrates that N-methylpiperazine analogs possess potent, low-micromolar anticancer activity, potentially through the inhibition of key signaling pathways like EGFR and PI3K/Akt. The detailed protocols provided herein offer a robust framework for synthesizing and evaluating new chemical entities based on this valuable scaffold. Future research should focus on optimizing the lead compounds to improve potency and selectivity, conducting in vivo efficacy studies, and further elucidating the precise molecular mechanisms of action to advance these promising candidates toward clinical development.

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